molecular formula C26H30N4O3 B2955034 N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide CAS No. 877631-76-0

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide

Cat. No. B2955034
CAS RN: 877631-76-0
M. Wt: 446.551
InChI Key: ZUWJPPGPZGNSJL-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the oxalamide family and has been synthesized using various methods. The purpose of

Scientific Research Applications

Versatility and Therapeutic Potential

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide belongs to the broader class of phenylpiperazine derivatives, which have been identified for their versatility and potential in medicinal chemistry. The phenylpiperazine subunit, a core part of its structure, has been extensively researched for its applications in developing treatments for CNS disorders and various other therapeutic areas. The molecule's adaptability lies in its ability to be modified for pharmacokinetic and pharmacodynamic improvements across a spectrum of therapeutic fields, highlighting its broad applicability beyond CNS structures. This versatility underscores the compound's potential in diversifying applications in medicinal chemistry and exploring new therapeutic avenues (Maia, Tesch, & Fraga, 2012).

Biomass Conversion and Sustainable Chemistry

The compound's furan component aligns with research on sustainable chemistry, particularly in converting plant biomass to valuable chemical feedstocks. Furan derivatives, including those similar to the this compound, are central to developing new polymers, functional materials, and fuels from renewable resources. This aspect of research emphasizes the role of furan derivatives in advancing green chemistry and sustainability by offering alternatives to non-renewable hydrocarbon sources. Such advancements not only contribute to the chemical industry's diversification but also promote the utilization of plant feedstocks for the synthesis of economically and environmentally sustainable products (Chernyshev, Kravchenko, & Ananikov, 2017).

Bioactive Properties and Drug Design

The research on compounds with furan and phenylpiperazine units has highlighted their significance in drug design, especially in developing bioactive molecules for various health conditions. The furan moiety, in particular, is instrumental in medicinal chemistry, contributing to the discovery of compounds with potent biological activities. Studies focusing on the modification and analysis of such molecules have led to insights into their mechanisms of action, therapeutic potential, and applications in treating diseases. This area of research is crucial for identifying new leads in drug development and understanding the structure-activity relationships that underpin the therapeutic efficacy of furan-based compounds (Ostrowski, 2022).

properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c31-25(27-14-13-21-8-3-1-4-9-21)26(32)28-20-23(24-12-7-19-33-24)30-17-15-29(16-18-30)22-10-5-2-6-11-22/h1-12,19,23H,13-18,20H2,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWJPPGPZGNSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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